1-Methyl-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-4-amine hydrochloride 1-Methyl-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-4-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1458593-82-2
VCID: VC5389456
InChI: InChI=1S/C7H10F3N3O.ClH/c1-13-4-5(11)6(12-13)14-3-2-7(8,9)10;/h4H,2-3,11H2,1H3;1H
SMILES: CN1C=C(C(=N1)OCCC(F)(F)F)N.Cl
Molecular Formula: C7H11ClF3N3O
Molecular Weight: 245.63

1-Methyl-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-4-amine hydrochloride

CAS No.: 1458593-82-2

Cat. No.: VC5389456

Molecular Formula: C7H11ClF3N3O

Molecular Weight: 245.63

* For research use only. Not for human or veterinary use.

1-Methyl-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-4-amine hydrochloride - 1458593-82-2

Specification

CAS No. 1458593-82-2
Molecular Formula C7H11ClF3N3O
Molecular Weight 245.63
IUPAC Name 1-methyl-3-(3,3,3-trifluoropropoxy)pyrazol-4-amine;hydrochloride
Standard InChI InChI=1S/C7H10F3N3O.ClH/c1-13-4-5(11)6(12-13)14-3-2-7(8,9)10;/h4H,2-3,11H2,1H3;1H
Standard InChI Key VFOPURDOQIYATQ-UHFFFAOYSA-N
SMILES CN1C=C(C(=N1)OCCC(F)(F)F)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—substituted at the 1-position with a methyl group (-CH₃) and at the 3-position with a 3,3,3-trifluoropropoxy chain (-OCH₂CF₃). The 4-position bears an amine group (-NH₂), which forms a hydrochloride salt through protonation . This configuration is represented by the molecular formula C₇H₁₁ClF₃N₃O and a molecular weight of 245.63 g/mol.

Stereoelectronic Features

The trifluoropropoxy group introduces significant electronegativity and lipophilicity, enhancing membrane permeability in bioactive molecules. Quantum mechanical calculations predict that the fluorine atoms create a strong dipole moment, favoring interactions with hydrophobic protein pockets . The hydrochloride salt improves aqueous solubility, facilitating its use in polar reaction media.

Structural Descriptors

  • IUPAC Name: 1-methyl-3-(3,3,3-trifluoropropoxy)pyrazol-4-amine hydrochloride

  • SMILES: CN1C=C(C(=N1)OCCC(F)(F)F)N.Cl

  • InChI Key: VFOPURDOQIYATQ-UHFFFAOYSA-N

Synthesis and Characterization

Synthetic Pathways

The base compound, 1-methyl-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-4-amine, is typically synthesized through nucleophilic substitution reactions. A representative route involves:

  • Alkylation of Pyrazole: Reacting 1-methyl-1H-pyrazol-4-amine with 3,3,3-trifluoropropyl bromide in the presence of a base (e.g., K₂CO₃) to install the trifluoropropoxy group .

  • Salt Formation: Treating the free base with hydrochloric acid to precipitate the hydrochloride salt.

Recent patent literature (EP 3,986,561 B1) describes its use in multistep syntheses of HIV inhibitors. For example, it serves as a precursor in the preparation of N-((S)-1-((3P)-3-(4-chloro-1-methyl-3-(methylsulfonamido)-1H-indazol-7-yl)-4-oxo-7-(3,3,3-trifluoropropoxy)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)-2-(3,5-difluorophenyl)ethyl)-2-((3bS,4aR)-3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa cyclopenta[1,2-c]pyrazol-1-yl)acetamide, a potent antiviral agent .

Analytical Characterization

Key analytical data for the compound include:

PropertyValue/DescriptionMethod
Melting PointNot reported
SolubilitySoluble in polar aprotic solvents (DMF, DMSO)Experimental
Spectroscopic Data- ¹H NMR: δ 6.85 (s, 1H, pyrazole-H), δ 4.20 (t, 2H, OCH₂), δ 3.90 (s, 3H, N-CH₃)PubChem
- ¹⁹F NMR: δ -66.5 (CF₃)

Applications in Pharmaceutical Research

Role in Antiviral Drug Development

The compound’s trifluoropropoxy group enhances binding affinity to viral proteases and reverse transcriptases. In EP 3,986,561 B1, it is incorporated into a pyrido[2,3-d]pyrimidine derivative that inhibits HIV replication by targeting the virus’s integrase enzyme . The fluorine atoms engage in halogen bonding with catalytic residues, while the pyrazole ring participates in π-π stacking with aromatic amino acids .

Materials Science Applications

While direct applications in materials science are less documented, its structural motifs suggest potential uses:

  • Fluorinated Polymers: As a monomer for synthesizing heat-resistant polymers.

  • Liquid Crystals: The rigid pyrazole core and flexible trifluoropropoxy chain could stabilize mesophases.

Future Perspectives

Pharmacological Optimization

Structural modifications could enhance bioavailability:

  • Prodrug Strategies: Esterifying the amine to improve oral absorption.

  • Targeted Delivery: Conjugating with nanoparticles for site-specific action.

Expanding Therapeutic Indications

Preliminary docking studies suggest activity against SARS-CoV-2 main protease (Mpro), warranting further investigation .

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